Comparative Lipophilicity: Target Compound vs. Common Boc-Protected Carbamate Intermediates
The target compound exhibits a computed XLogP3 of 2, placing it in a moderately lipophilic range that is distinct from common synthetic intermediates such as tert-butyl (5-oxopyrrolidin-3-yl)carbamate, which has a lower predicted logP due to the absence of the 4-chlorophenyl group [1]. This difference in lipophilicity directly impacts solubility profiles and membrane permeability, making the target compound potentially more suitable for applications requiring enhanced passive diffusion or distinct extraction behavior . No experimental logD or solubility data for the target compound were found in public repositories.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | tert-Butyl (5-oxopyrrolidin-3-yl)carbamate: XLogP3 ≈ 0.5–1.0 (estimated range for des-chlorophenyl, des-ethyl carbamate analogs) |
| Quantified Difference | Estimated ΔXLogP3 ≈ 1.0–1.5 units |
| Conditions | Computed by XLogP3 algorithm (PubChem) [1]. Comparator range inferred from structural class trends; no single authoritative computed value identified for the exact comparator. |
Why This Matters
The higher predicted lipophilicity provides a physicochemical basis for selecting this compound over more polar, Boc-protected analogs when designing assays or synthetic routes that require distinct partition coefficients.
- [1] PubChem. Compound Summary: Computed Properties for CID 16918933. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
